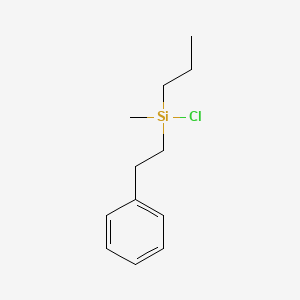
Ethylphenethyldimethylchlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylphenethyldimethylchlorosilane is an organosilicon compound with the chemical formula C13H21ClSi. It is a colorless liquid with a pungent odor and is commonly used as a silane coupling agent . This compound is part of the broader family of organochlorosilanes, which are widely utilized in various industrial applications due to their unique chemical properties.
Preparation Methods
Ethylphenethyldimethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of ethylphenylethylmagnesium bromide with dimethyldichlorosilane. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .
Chemical Reactions Analysis
Ethylphenethyldimethylchlorosilane undergoes various types of chemical reactions, including substitution and hydrolysis.
-
Substitution Reactions: : This compound can react with nucleophiles such as alcohols, amines, and thiols to form corresponding ethylphenethyldimethylsilanol derivatives. The reaction typically occurs under mild conditions with the presence of a base to facilitate the substitution process .
-
Hydrolysis: : When exposed to moisture or water, this compound hydrolyzes to form ethylphenethyldimethylsilanol and hydrochloric acid. This reaction is exothermic and must be controlled to prevent the formation of unwanted by-products .
Scientific Research Applications
Ethylphenethyldimethylchlorosilane has a wide range of applications in scientific research and industry:
-
Chemistry: : It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity with different nucleophiles makes it a valuable intermediate in organic synthesis .
-
Biology: : In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. This modification can improve the interaction between biomaterials and biological tissues .
-
Medicine: : The compound is explored for its potential use in drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers aim to improve the stability and targeting efficiency of drug carriers .
-
Industry: : In industrial applications, this compound is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials. This property is particularly useful in the production of composite materials and coatings .
Mechanism of Action
The mechanism of action of ethylphenethyldimethylchlorosilane primarily involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it an effective coupling agent. This property allows it to enhance the adhesion between different materials and improve the overall performance of composite materials .
Comparison with Similar Compounds
Ethylphenethyldimethylchlorosilane can be compared with other organosilicon compounds such as mthis compound and phenylethyldimethylchlorosilane. While these compounds share similar chemical properties, this compound is unique due to its specific ethylphenethyl group, which imparts distinct reactivity and application potential .
Similar Compounds
- Mthis compound
- Phenylethyldimethylchlorosilane
- Ethylphenylethyldimethylchlorosilane
These compounds are used in similar applications but may differ in their reactivity and the specific properties they impart to the final products .
Properties
Molecular Formula |
C12H19ClSi |
|---|---|
Molecular Weight |
226.82 g/mol |
IUPAC Name |
chloro-methyl-(2-phenylethyl)-propylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-3-10-14(2,13)11-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
InChI Key |
PDXPZTAGKQSFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(CCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















